Ezetimibe Fluoro Isomer (CAS 1798008-25-9), also known as the O-Fluorobenzene isomer or 3'-(2-Fluorophenyl) Ezetimibe, is a critical process-related impurity and positional isomer of the cholesterol absorption inhibitor, Ezetimibe. Unlike the parent active pharmaceutical ingredient (API), which features a para-fluorophenyl group on its side chain, this isomer possesses an ortho-fluorophenyl group. This seemingly minor structural variance results in distinct physicochemical properties, making it non-interchangeable with the parent drug and essential for specific, high-stakes analytical applications in pharmaceutical development and manufacturing.
Procuring Ezetimibe itself, or other process impurities like desfluoro ezetimibe, is not a viable alternative for the intended use of the O-Fluoro Isomer. The primary application of this isomer is as a certified reference material for the quantitative and qualitative analysis of Ezetimibe impurities. During HPLC analysis, its unique retention time allows for clear separation and detection against the main Ezetimibe peak. Using the parent API or a different isomer as a substitute would make it impossible to accurately validate analytical methods, identify this specific impurity, or quantify it to ensure Ezetimibe drug batches meet the stringent purity thresholds mandated by regulatory bodies like the ICH.
Ezetimibe Fluoro Isomer is a known process-related impurity identified during the synthesis of the Ezetimibe API. International Conference on Harmonisation (ICH) guidelines mandate that impurities in drug substances must be identified and controlled, with typical thresholds for unknown and known impurities at <0.10% and <0.15%, respectively. This compound is procured as a reference standard to develop and validate HPLC methods capable of detecting and quantifying its presence at or below these precise regulatory limits, ensuring batch compliance.
| Evidence Dimension | Regulatory Impurity Limit |
| Target Compound Data | Required for quantification at levels of 0.05-0.15% in Ezetimibe API. |
| Comparator Or Baseline | Ezetimibe API (The product being tested). |
| Quantified Difference | Analytically distinct and separable from the main API peak via HPLC. |
| Conditions | Reverse-phase gradient high-performance liquid chromatography (HPLC) for pharmaceutical quality control. |
Procurement of this specific isomer is mandatory for any organization performing QC release testing or stability studies on Ezetimibe API to meet global regulatory standards.
This isomer is explicitly identified as an impurity of Ezetimibe that is essential for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Regulatory bodies require applicants to demonstrate control over the manufacturing process by identifying and quantifying potential impurities. Procuring this compound enables the necessary analytical work to be included in these regulatory submissions, providing a contrast for the test, quantitative, and qualitative analysis of Ezetimibe impurities.
| Evidence Dimension | Utility in Regulatory Filings |
| Target Compound Data | Required as a reference material for impurity sections of ANDA/NDA dossiers. |
| Comparator Or Baseline | Ezetimibe API (The subject of the dossier). |
| Quantified Difference | Serves as the specific, named impurity standard against which the API's purity is proven. |
| Conditions | Pharmaceutical development and regulatory submission process. |
Failure to procure and use this standard can lead to incomplete regulatory filings and delays in drug approval, making it a critical path item for generic and new drug manufacturers.
This isomer is the correct choice for QC laboratories tasked with the routine testing and release of commercial batches of Ezetimibe. It serves as the reference standard in validated HPLC methods to confirm that levels of this specific impurity do not exceed the regulatory specification (e.g., not more than 0.15%).
For R&D teams developing new analytical methods for Ezetimibe, this compound is indispensable. It is used to establish method specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ), ensuring the resulting method is robust and suitable for its intended purpose of impurity profiling.
This compound is procured to serve as a primary or secondary reference standard for methods intended to comply with pharmacopoeial monographs (e.g., USP, EP) or for establishing qualified in-house standards. Its availability with a Certificate of Analysis and detailed characterization data is critical for this application.